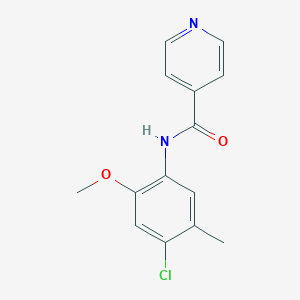![molecular formula C16H14BrNO5 B270847 4-{[(6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbonyl]amino}benzoic acid](/img/structure/B270847.png)
4-{[(6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbonyl]amino}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbonyl]amino}benzoic acid, also known as BM-CBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
4-{[(6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbonyl]amino}benzoic acid exerts its biological effects by binding to the active site of HDACs and sirtuins, thereby inhibiting their activity. This leads to altered gene expression and cellular processes, resulting in the observed physiological effects.
Biochemical and Physiological Effects:
4-{[(6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbonyl]amino}benzoic acid has been shown to have several biochemical and physiological effects, including anti-inflammatory and anti-cancer properties. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and reduce inflammation in animal models of inflammatory diseases. 4-{[(6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbonyl]amino}benzoic acid has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-{[(6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbonyl]amino}benzoic acid in lab experiments is its specificity for HDACs and sirtuins, which allows for targeted inhibition of these enzymes. However, one limitation is the lack of knowledge regarding its toxicity and potential side effects, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research involving 4-{[(6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbonyl]amino}benzoic acid, including the development of novel therapeutics for cancer and inflammatory diseases, as well as further investigation into its mechanism of action and potential side effects. Additionally, 4-{[(6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbonyl]amino}benzoic acid may have applications in epigenetics research, as it has been shown to modulate gene expression through its inhibition of HDACs and sirtuins. Overall, 4-{[(6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbonyl]amino}benzoic acid is a promising compound with potential applications in various scientific research fields.
Synthesemethoden
The synthesis of 4-{[(6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbonyl]amino}benzoic acid involves a series of chemical reactions, starting with the reaction of 2-bromo-4'-nitroacetophenone with cyclopentadiene to form a cyclopentadiene adduct. The adduct is then converted to a furan ring via a Diels-Alder reaction with maleic anhydride. The furan ring is then reduced to form a diol, which is further converted to the final product 4-{[(6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbonyl]amino}benzoic acid through a series of reactions involving acylation and deprotection.
Wissenschaftliche Forschungsanwendungen
4-{[(6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbonyl]amino}benzoic acid has been found to have potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and chemical biology. It has been shown to inhibit the activity of several enzymes, including histone deacetylases (HDACs) and sirtuins, which are involved in the regulation of gene expression and cellular processes. 4-{[(6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbonyl]amino}benzoic acid has also been found to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of novel therapeutics.
Eigenschaften
Produktname |
4-{[(6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbonyl]amino}benzoic acid |
|---|---|
Molekularformel |
C16H14BrNO5 |
Molekulargewicht |
380.19 g/mol |
IUPAC-Name |
4-[(2-bromo-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carbonyl)amino]benzoic acid |
InChI |
InChI=1S/C16H14BrNO5/c17-12-8-5-9-11(16(22)23-13(9)12)10(8)14(19)18-7-3-1-6(2-4-7)15(20)21/h1-4,8-13H,5H2,(H,18,19)(H,20,21) |
InChI-Schlüssel |
GLGYQBLEXPNSGK-UHFFFAOYSA-N |
SMILES |
C1C2C3C(C1C(C2OC3=O)Br)C(=O)NC4=CC=C(C=C4)C(=O)O |
Kanonische SMILES |
C1C2C3C(C1C(C2OC3=O)Br)C(=O)NC4=CC=C(C=C4)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(cyanomethyl)phenyl]-4-ethoxybenzenesulfonamide](/img/structure/B270770.png)
![methyl 3-[({1-ethyl-4-nitro-1H-pyrazol-3-yl}carbonyl)({1-ethyl-4-nitro-1H-pyrazol-5-yl}carbonyl)amino]-2-thiophenecarboxylate](/img/structure/B270782.png)

![N-(4-hydroxyphenyl)-N'-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]oxamide](/img/structure/B270787.png)
![N-(4-bromophenyl)-6-{(2E)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B270788.png)

![N-{5-[(dimethylamino)sulfonyl]-2-methylphenyl}-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B270790.png)


![Methyl 1-bromospiro(pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-9,2'-[1,3]-dioxolane)-4-ylcarbamate](/img/structure/B270798.png)


![4-chloro-3-[(2-ethoxybenzoyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B270803.png)